(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine

Synthetic Methodology Regioselective Alkylation Protecting Group Strategy

Researchers and procurement managers face isomeric impurity in tetrazole alkylation, complicating SAR and lead optimization. (2-tert-Butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine (CAS 1507198-76-6) solves this with a sterically blocking N2-tert-butyl group. - Enables >98% regioselective N1-alkylation; deprotection yields isomerically pure 1-alkyltetrazoles for screening libraries. - Validated intermediate in patented sartan (angiotensin II antagonist) synthesis. - Common research purity: 95%. Available in mg to g quantities for route scouting and complex ligand synthesis.

Molecular Formula C6H13N5
Molecular Weight 155.205
CAS No. 1507198-76-6
Cat. No. B2694802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine
CAS1507198-76-6
Molecular FormulaC6H13N5
Molecular Weight155.205
Structural Identifiers
SMILESCC(C)(C)N1N=C(N=N1)CN
InChIInChI=1S/C6H13N5/c1-6(2,3)11-9-5(4-7)8-10-11/h4,7H2,1-3H3
InChIKeyKOUGRWDPLPAFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sterically Defined Tetrazole Building Block


(2-tert-Butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine (CAS 1507198-76-6) is a heterocyclic primary amine building block characterized by a tetrazole ring substituted at the N2-position with a sterically bulky tert-butyl group and at the C5-position with a methanamine moiety . It is a member of the 2-substituted tetrazole class, which is distinct from the more common 1-substituted isomers. Its primary scientific utility is as a synthetic intermediate, where the N2-tert-butyl group serves as a regiodirecting and protecting group, enabling the selective synthesis of complex 1-alkyltetrazoles and other tetrazole-containing molecules [1]. This compound is typically procured for research and development purposes at a common commercial purity of 95% .

Why Generic Substitution Fails


Generic substitution with other tetrazolyl methanamine analogs is not feasible due to the profound impact of the N2-tert-butyl group on the compound's synthetic and physicochemical properties. Unlike N1-alkylated isomers or analogs with smaller N2-substituents, the bulky tert-butyl group at the N2-position uniquely directs regioselective N1-alkylation reactions, enabling the preparation of isomerically pure 1-alkyltetrazoles [1]. Furthermore, this substituent significantly alters the compound's lipophilicity and steric profile, which are critical parameters in medicinal chemistry optimization. For instance, the 2-tert-butyl derivative is a key intermediate in patented routes for synthesizing pharmaceutically relevant angiotensin II antagonists, a role for which its 1-substituted or less bulky analogs are not directly interchangeable [2]. This specific regiochemistry and steric bulk are essential for achieving the desired reactivity and downstream molecular properties, precluding simple substitution.

Quantitative Differentiation Guide


Regioselective N1-Alkylation via N2-tert-Butyl Directing Group

The 2-tert-butyl group on the tetrazole ring acts as a powerful regiodirecting group, forcing exclusive alkylation at the N1-position. This is a crucial differentiator from unprotected tetrazoles or those with alternative N-substituents, which often yield mixtures of N1 and N2 alkylated isomers [1]. Following alkylation, the tert-butyl group can be cleanly removed to yield isomerically pure 1-alkyl-5-R-tetrazoles in high yields [1].

Synthetic Methodology Regioselective Alkylation Protecting Group Strategy

Key Intermediate in Sartan Antihypertensive Synthesis

The 2-tert-butyltetrazole scaffold is a documented and essential intermediate in the large-scale, patented synthesis of angiotensin II receptor antagonists (sartans), a major class of antihypertensive drugs [1]. For example, US Patent 5,977,372 specifically claims the use of a chloro[2-[2-(tert-butyl)-2H-tetrazol-5-yl]phenyl]zinc intermediate in an improved process for producing a drug substance precursor [1]. This establishes the compound's specific role and value in a validated, high-volume pharmaceutical manufacturing context, which is not a general claim that can be made for all tetrazole methanamine analogs.

Medicinal Chemistry Process Chemistry Antihypertensive Agents

Distinct Lipophilicity vs. N1-Alkyl Analogs

The regioisomeric placement of the tert-butyl group at N2, as opposed to N1, results in a distinct lipophilicity profile compared to its close analogs. While quantitative logP data for the exact target compound is not available, comparative data for structural analogs strongly supports this class-level inference. A closely related N2-methyl analog, (1-methyl-1H-tetrazol-5-yl)methanamine, has a computed XLogP3-AA of -1.5 [1]. In contrast, its N2-alkylated isomer is expected to have significantly higher lipophilicity due to the positioning of the alkyl group [1]. This difference impacts membrane permeability and off-target binding, making the compounds non-interchangeable in a drug discovery context.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Antiproliferative Pd(II) Complexes

The 2-tert-butyltetrazole scaffold serves as a ligand for metal complexation, and the resulting complexes exhibit quantifiable biological activity. A trans-[PdCl2(2-(2-(tert-butyl)-2H-tetrazol-5-yl)acetamide)2] complex demonstrated antiproliferative activity against the human breast cancer cell line MCF-7 with an IC50 value of 44.3 ± 0.8 µM [1]. This specific activity provides a benchmark and rationale for exploring this scaffold in anticancer metallodrug design, differentiating it from other tetrazole ligands that may not form similarly active complexes.

Bioinorganic Chemistry Anticancer Research Metal Complexes

Strategic Application Scenarios


Isomerically Pure 1-Alkyltetrazole Libraries

Employ (2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methanamine as a starting material for generating diverse, isomerically pure 1-alkyltetrazole libraries. The N2-tert-butyl group ensures exclusive N1-alkylation, which, followed by facile deprotection, yields compounds free of the confounding N2-alkyl isomers. This is critical for producing high-quality screening libraries for drug discovery where isomeric purity is paramount [4].

Process Chemistry for Sartan Antihypertensives

Utilize this compound in the development and optimization of synthetic routes to angiotensin II receptor antagonists (sartans). As validated by prior art, the 2-tert-butyltetrazole moiety is a key structural feature in advanced intermediates for this class of drugs, offering a proven and industrially relevant starting point for process research and scale-up [4].

Tetrazole-Based Anticancer Metal Complexes

Leverage the 2-tert-butyltetrazole core as a ligand scaffold for synthesizing novel palladium(II) or platinum(II) complexes. The established antiproliferative activity of a related complex (IC50 = 44.3 µM on MCF-7 cells) provides a quantifiable baseline for designing and evaluating new anticancer metallodrug candidates [4]. This scenario is directly supported by cross-study comparable evidence.

Lipophilicity Modulation in Lead Optimization

Incorporate this building block into lead compounds to introduce a specific and predictable increase in lipophilicity compared to N1-alkylated tetrazole analogs. This is a strategic application for medicinal chemists seeking to fine-tune the logP of a lead series to improve membrane permeability or alter its ADME profile, based on class-level inferences from related compounds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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